3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride
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Overview
Description
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO4 and a molecular weight of 339.8139 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetyl groups and linked to a propylamine moiety through an ether linkage.
Preparation Methods
The synthesis of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The benzofuran ring is then acetylated at specific positions to introduce the acetyl groups.
Ether Linkage Formation: The acetylated benzofuran is reacted with a suitable alkylating agent to form the ether linkage.
Amination: The resulting intermediate is then subjected to amination reactions to introduce the N,N-dimethyl-1-propylamine moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring or the amine moiety.
Scientific Research Applications
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role as a pharmacological agent or a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
3-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethyl-1-propylamine hydrochloride can be compared with similar compounds such as:
2-((4,6-Diacetyl-7-benzofuranyl)oxy)-N,N-dimethylethylamine hydrochloride: This compound has a similar structure but differs in the length and substitution of the alkylamine moiety.
4,6-Diacetyl-7-benzofuranyl derivatives: These compounds share the benzofuran core but have different substituents at various positions, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N,N-dimethyl-1-propylamine moiety, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
90138-45-7 |
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Molecular Formula |
C17H22ClNO4 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-[6-acetyl-7-[3-(dimethylamino)propoxy]-1-benzofuran-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-11(19)14-10-15(12(2)20)17(16-13(14)6-9-22-16)21-8-5-7-18(3)4;/h6,9-10H,5,7-8H2,1-4H3;1H |
InChI Key |
ZNZAVYYSRYVRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C2=C1C=CO2)OCCCN(C)C)C(=O)C.Cl |
Origin of Product |
United States |
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